5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyridine
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Overview
Description
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-B]pyridine is an organoboron compound that features a brominated pyrrolopyridine core and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-B]pyridine typically involves the borylation of a brominated pyrrolopyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between 5-bromo-2-pyrrolopyridine and bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Aryl-Substituted Pyrrolopyridines: Formed through Suzuki-Miyaura coupling reactions.
Amino-Substituted Pyrrolopyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: Employed in the construction of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-B]pyridine primarily involves its ability to undergo cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is catalyzed by palladium complexes. This reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar in structure but contains a thiazole ring instead of a pyrrolopyridine core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester without the brominated pyrrolopyridine structure.
Uniqueness
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-B]pyridine is unique due to its combination of a brominated pyrrolopyridine core and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)10-6-8-5-9(15)7-16-11(8)17-10/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNWJFLYVJJGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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